Quinoline, 4-chloro-8-(1-methylethyl)-
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Overview
Description
Quinoline, 4-chloro-8-(1-methylethyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 4-chloro-8-(1-methylethyl)-quinoline, can be achieved through various methods:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods: Industrial production often employs the Skraup synthesis due to its efficiency in producing large quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Types of Reactions:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of quinoline N-oxide.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Quinoline, 4-chloro-8-(1-methylethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline derivatives often involves interaction with DNA and enzymes:
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Chloroquinoline: Lacks the isopropyl group at the 8th position.
8-Isopropylquinoline: Lacks the chlorine atom at the 4th position.
Uniqueness: Quinoline, 4-chloro-8-(1-methylethyl)- is unique due to the combined presence of both chlorine and isopropyl groups, which enhances its chemical reactivity and potential biological activity .
Properties
CAS No. |
63136-20-9 |
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Molecular Formula |
C12H12ClN |
Molecular Weight |
205.68 g/mol |
IUPAC Name |
4-chloro-8-propan-2-ylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-8(2)9-4-3-5-10-11(13)6-7-14-12(9)10/h3-8H,1-2H3 |
InChI Key |
BTHPVLAXFLLEMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C(C=CN=C21)Cl |
Origin of Product |
United States |
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